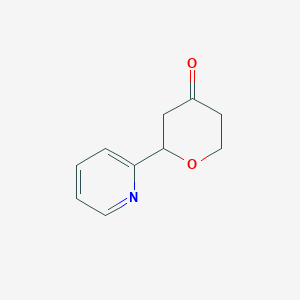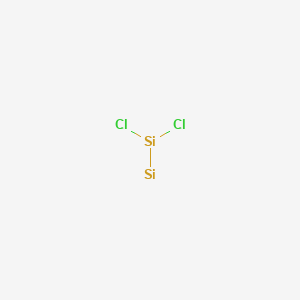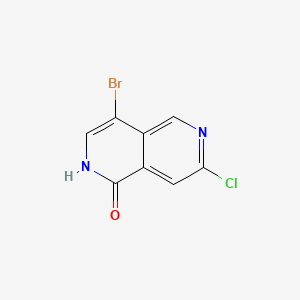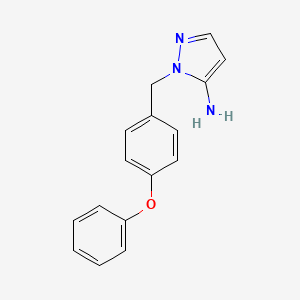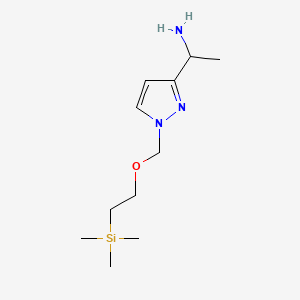
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine is a compound that features a pyrazole ring substituted with an ethanamine group and a trimethylsilyl-ethoxy-methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced via nucleophilic substitution reactions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the pyrazole derivative with 2-(Trimethylsilyl)ethanol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
科学的研究の応用
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The pyrazole ring may interact with active sites of enzymes, influencing their activity and leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl-ethoxy group but lacks the pyrazole and ethanamine components.
2-(2-aminoethoxy)-1,1-dimethoxyethane: Contains an aminoethoxy group but differs in the overall structure and functional groups.
Uniqueness
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine is unique due to the combination of the pyrazole ring, ethanamine group, and trimethylsilyl-ethoxy-methyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C11H23N3OSi |
|---|---|
分子量 |
241.40 g/mol |
IUPAC名 |
1-[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]ethanamine |
InChI |
InChI=1S/C11H23N3OSi/c1-10(12)11-5-6-14(13-11)9-15-7-8-16(2,3)4/h5-6,10H,7-9,12H2,1-4H3 |
InChIキー |
PSIYDXPSYPWFLN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN(C=C1)COCC[Si](C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
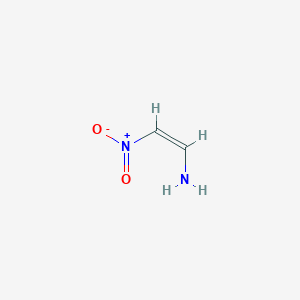
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)


![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)

